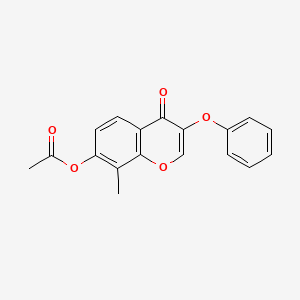
8-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate” is a chemical compound with the linear formula C18H14O5 . It has a molecular weight of 310.309 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully documented. The compound has a molecular weight of 310.309 . More detailed properties such as melting point, boiling point, solubility, and spectral data are not available in the current resources.Scientific Research Applications
Environmental Impact and Biodegradation
Methanogenic Pathways and Carbon Isotopic Signatures : Research shows that CH4 production from acetate and its isotopic signatures are crucial for understanding methanogenic pathways in various environments. Isotopic fractionation during acetate turnover presents a challenge due to competing pathways, suggesting a need for more explicit determination under various conditions (Conrad, 2005).
Advanced Oxidation Processes for Compound Degradation
Degradation of Acetaminophen by AOPs : A review of advanced oxidation processes (AOPs) highlights their effectiveness in treating recalcitrance compounds like acetaminophen in water, generating various by-products and proposing degradation pathways. This suggests a potential area of application for studying the degradation and environmental impact of complex acetates (Qutob et al., 2022).
Antioxidant Capacity Assays
Chemical Principles and Assays : Antioxidant capacity assays based on hydrogen atom transfer (HAT) and electron transfer (ET) are vital for understanding the antioxidative properties of compounds. This area of research could be relevant for studying the antioxidative potential of specific acetates (Huang, Ou, & Prior, 2005).
Industrial and Biotechnological Applications
Laccases Applications : Laccases are enzymes capable of oxidizing phenolic and non-phenolic compounds, useful in various applications including detoxification of effluents and bioremediation. Research on laccases could provide insights into the utility of specific acetates in biotechnological processes (Couto & Herrera, 2006).
Chemosensors Development
Fluorescent Chemosensors : The development of chemosensors based on specific fluorophoric platforms, like 4-methyl-2,6-diformylphenol, for detecting various analytes, is an emerging field. Such research could highlight the potential use of acetates in creating sensitive and selective chemosensors (Roy, 2021).
Safety and Hazards
As with any chemical, handling “8-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate” requires appropriate safety measures. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should assume responsibility for confirming product identity and/or purity .
Properties
IUPAC Name |
(8-methyl-4-oxo-3-phenoxychromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11-15(22-12(2)19)9-8-14-17(20)16(10-21-18(11)14)23-13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOVZBXEZLTNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)OC3=CC=CC=C3)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
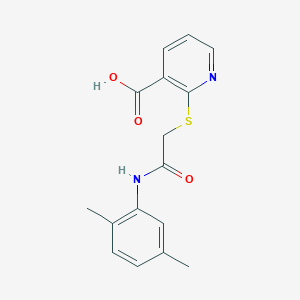
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide](/img/structure/B2418667.png)

![2-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2418669.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2418670.png)
![1,1,1-Trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2418672.png)

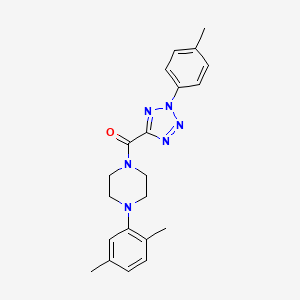
![3-[((1E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl)amino]propanoic acid](/img/structure/B2418678.png)
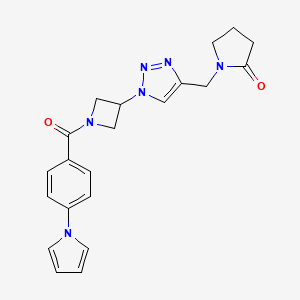
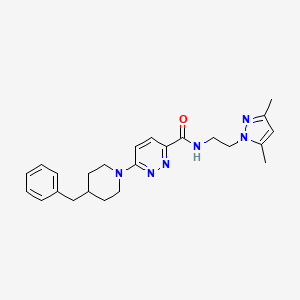
![1-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-ethylpiperidine](/img/structure/B2418681.png)
![2-(isobutylsulfanyl)-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2418682.png)
![9-(4-bromophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2418685.png)
